Chlorpropham-d7
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Overview
Description
Chlorpropham-d7 is an isotope-labeled analog of the phenylcarbamate pesticide chlorpropham. In this compound, all the isopropyl protons are replaced by deuterium. This compound is primarily used in scientific research for the quantitative analysis of pesticides through isotope dilution mass spectrometry (IDMS) due to its nearly identical physical properties to its non-labeled counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorpropham-d7 is synthesized by replacing the hydrogen atoms in the isopropyl group of chlorpropham with deuterium. This process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction typically occurs under controlled conditions to maintain the integrity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under stringent quality control measures to meet the required standards for analytical applications .
Chemical Reactions Analysis
Types of Reactions
Chlorpropham-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form deuterated analogs of reduced chlorpropham.
Substitution: This compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various organic halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include deuterated analogs of oxidized, reduced, and substituted chlorpropham. These products are used in further analytical and research applications .
Scientific Research Applications
Chlorpropham-d7 is extensively used in scientific research, including:
Chemistry: It is used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides.
Biology: The compound is used to study the metabolic pathways and degradation of pesticides in biological systems.
Medicine: this compound is used in pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: It is used in the development and testing of new pesticides and plant growth regulators
Mechanism of Action
Chlorpropham-d7 exerts its effects by interfering with the organization of spindle microtubules, thereby inhibiting mitosis and cell division. This mechanism is similar to that of chlorpropham, where the deuterium atoms do not significantly alter the biological activity of the compound. The molecular targets include microtubule-associated proteins and enzymes involved in cell division .
Comparison with Similar Compounds
Similar Compounds
Chlorpropham: The non-deuterated analog of chlorpropham-d7, used as a pesticide and plant growth regulator.
Propamocarb-d7: Another deuterated pesticide used in similar analytical applications.
Hexaconazole-d7: A deuterated fungicide used in pesticide analysis
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in analytical applications by minimizing matrix effects and improving the accuracy of quantitative analysis. Its physical and chemical properties closely resemble those of chlorpropham, making it an ideal internal standard for IDMS .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13)/i1D3,2D3,7D |
InChI Key |
CWJSHJJYOPWUGX-QXMYYZBZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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